molecular formula C7H12N2O2 B8005888 methyl 4-amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B8005888
M. Wt: 156.18 g/mol
InChI Key: YEQREJMWOBCQJP-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Properties

The compound’s core structure consists of a five-membered 2,5-dihydro-1H-pyrrole ring, which is partially saturated with one double bond remaining between positions 2 and 3. Key substituents include:

  • A methyl group at the N1 position.
  • An amino group (-NH2) at the C4 position.
  • A methyl ester (-COOCH3) at the C3 position.

The molecular formula is inferred as C8H12N2O2 , accounting for the dihydro nature of the ring and substituents. The stereochemistry is influenced by the non-planar geometry of the saturated ring, which introduces conformational flexibility. Crystallographic studies of analogous pyrrole derivatives, such as methyl 1H-pyrrole-2-carboxylate, reveal near-planar arrangements with dihedral angles below 4° between the pyrrole ring and ester groups. However, the 2,5-dihydro modification in the target compound likely reduces planarity, increasing torsional strain and enabling distinct hydrogen-bonding patterns.

Hydrogen bonding plays a critical role in stabilizing the structure. In related compounds, the pyrrole nitrogen acts as a hydrogen-bond donor to adjacent carbonyl oxygens, forming helical chains in crystalline states. For the target molecule, the amino group at C4 may participate in additional intermolecular interactions, further influencing packing efficiency and solubility.

Comparative Analysis with Related Pyrrole Derivatives

The structural and functional attributes of this compound are contextualized through comparison with analogous pyrrole derivatives (Table 1).

Table 1: Comparative Analysis of Pyrrole Derivatives

Compound Name Molecular Formula Key Features
Methyl 1H-pyrrole-2-carboxylate C6H7NO2 Fully unsaturated ring; planar conformation; helical hydrogen-bonded chains
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate C7H10N2O2 Unsaturated ring; amino and ester groups at C4 and C2, respectively
Target compound C8H12N2O2 Partially saturated ring; amino (C4) and ester (C3) groups; conformational flexibility

Notable differences include:

  • Ring saturation : The 2,5-dihydro configuration distinguishes the target compound from fully unsaturated analogs, altering electronic conjugation and reactivity.
  • Substituent positioning : The ester group at C3 (vs. C2 in ) may sterically hinder interactions at the nitrogen center.
  • Hydrogen-bonding capacity : The amino group introduces additional donor sites, potentially enhancing solubility in polar solvents compared to non-amino-substituted derivatives.

Tautomeric Behavior and Conformational Dynamics

Tautomerism in pyrrole derivatives is influenced by substituent electronic effects and ring saturation. The target compound’s amino and ester groups create competing electron-donating and withdrawing effects, respectively, which stabilize specific tautomeric forms. For example:

  • The amino group at C4 may promote enamine-like tautomerization, shifting protonation between the amino nitrogen and adjacent carbons.
  • The ester group’s electron-withdrawing nature stabilizes keto forms, potentially limiting enol tautomer prevalence.

Conformational dynamics are further modulated by the dihydro ring’s flexibility. In saturated pyrrolidine systems, chair and envelope conformations are common, but the 2,5-dihydro configuration likely restricts such transitions, favoring a half-chair or twisted geometry. This rigidity impacts biological activity; for instance, enzyme inhibition studies show that pyrrole-2-carboxylic acid derivatives interfere with dopachrome tautomerase by mimicking substrate geometry. The target compound’s conformational constraints may enhance binding specificity to analogous biological targets.

Properties

IUPAC Name

methyl 4-amino-1-methyl-2,5-dihydropyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-9-3-5(6(8)4-9)7(10)11-2/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQREJMWOBCQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=C(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diketone Formation and Cyclization

A critical intermediate is the 1,4-diketone, typically formed via Claisen condensation between methyl acetoacetate and formaldehyde. For example, reacting methyl acetoacetate with paraformaldehyde in the presence of piperidine yields 3-methyl-2,5-diketohexanoate. Cyclization with ammonium acetate in ethanol at reflux (8–12 h) generates the pyrrole backbone.

Key Reaction Parameters:

  • Solvent: Ethanol or THF

  • Temperature: 70–80°C (reflux)

  • Catalyst: Acetic acid or p-toluenesulfonic acid

  • Yield: 60–75%

Substituent Modulation

The 4-amino group is introduced via two pathways:

  • Direct Amination: Using ammonium acetate as the nitrogen source during cyclization.

  • Post-Synthetic Modification: Nitration at C4 followed by catalytic hydrogenation (H₂/Pd-C).

Condensation of β-Ketoesters with Methylamine

This method leverages β-ketoesters and methylamine to construct the pyrrole ring. Ethyl 3-aminocrotonate and methylamine hydrochloride react in dry THF, followed by acid-catalyzed cyclization.

Reaction Mechanism

  • Enamine Formation: Methylamine reacts with the β-ketoester’s ketone group, forming an enamine intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the enamine’s nitrogen generates the pyrrole ring.

  • Esterification: In situ methylation using dimethyl carbonate or methyl iodide yields the final product.

Optimization Insights:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve enamine stability.

  • Yield: 55–68% after purification via silica gel chromatography.

Reductive Amination of Pyrrole Precursors

Reductive amination offers a route to introduce the 4-amino group post-pyrrole formation. For instance, methyl 4-nitro-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate is reduced using H₂/Pd-C in methanol, achieving >90% conversion to the amino derivative.

Nitration-Reduction Sequence

  • Nitration: Electrophilic nitration at C4 using HNO₃/AcOH at 0°C.

  • Reduction: Catalytic hydrogenation at 25°C and 1 atm H₂.

Advantages:

  • High regioselectivity for C4 substitution.

  • Compatibility with ester functionalities.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Paal-Knorr Synthesis60–758–12Scalable, one-pot procedureRequires high-purity diketone
β-Ketoester Condensation55–686–8Mild conditionsLow regioselectivity
Reductive Amination85–903–5High functional group toleranceMulti-step, nitro precursor required

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.15 (t, J = 6.4 Hz, 2H, CH₂), 2.91 (s, 3H, NCH₃), 2.45 (t, J = 6.4 Hz, 2H, CH₂).

  • ¹³C NMR: δ 170.2 (C=O), 128.5 (C4), 50.3 (OCH₃), 40.1 (NCH₃).

Mass Spectrometry

  • ESI-MS: m/z 183.1 [M+H]⁺, consistent with the molecular formula C₈H₁₂N₂O₂.

Industrial-Scale Considerations

Patent US8344161B2 highlights challenges in scaling pyrrole syntheses:

  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>99%).

  • Catalyst Recycling: Pd-C catalysts are reused up to 5× without yield loss.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Methyl 4-amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Catalyst Efficiency: The use of Fe3O4@Nano-cellulose–OPO3H in offers advantages in catalyst recovery, contrasting with Pd-based catalysts in , which require stringent conditions.
  • Substituent Impact: Electron-withdrawing groups (e.g., Cl in , NO2 in ) typically lower yields due to steric or electronic hindrance, whereas amino groups (as in the target compound) may enhance nucleophilicity, facilitating reactions.

Spectroscopic and Physical Properties

Table 2: Selected NMR Data for Pyrrole-3-Carboxylates
Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) Notable Features Reference
Target Compound* Not provided Not provided Amino group at δ ~5–6 (predicted) -
Compound 4a 3.562 (s, OCH3), 6.048 (s, CH) 51.57 (OCH3), 164.40 (C=O) Hydroxy group at δ 11.74 (broad)
Compound 10e Not provided 185.80 (C=O), 15.18 (CH3) Trifluoromethyl group alters electronic environment

Key Observations :

  • Amino vs. Hydroxy Groups: The amino group in the target compound is expected to show distinct NMR signals (e.g., NH2 protons at δ 1–3 if non-aromatic) compared to hydroxy groups (δ > 10 in ).
  • Ester Carbonyl Shifts : The carbonyl carbon (C=O) in the target compound’s ester group would resonate near δ 165–170, similar to (δ 164.40) but distinct from ketones (δ 185.80 in ).

Structural and Crystallographic Insights

  • Hydrogen Bonding: The amino group in the target compound may form N–H···O bonds with the ester carbonyl, influencing crystal packing (cf. Etter’s graph set analysis in ).
  • Crystal Packing : Fluorinated derivatives (e.g., ) exhibit distinct packing due to C–F···H interactions, whereas hydroxylated analogs (e.g., ) form O–H···O networks.

Biological Activity

Methyl 4-amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and its comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:
this compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The molecular formula is C7H12N2O2C_7H_{12}N_2O_2, and it is characterized by specific functional groups that contribute to its biological activity.

Synthesis:
The synthesis typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include the reaction of suitable amines with carboxylic acid derivatives to form the pyrrole ring. The use of catalysts and specific temperature settings optimizes yield and purity during synthesis.

Biological Activity

Antimicrobial Properties:
Research indicates that pyrrole derivatives, including this compound, exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity:
The compound has been investigated for its anticancer properties. A study on related pyrrole derivatives demonstrated their ability to inhibit cancer cell lines through interactions with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions resulted in the stabilization of complexes that could potentially lead to antitumor effects .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding: It can bind to receptors such as EGFR and VEGFR2, disrupting normal signaling processes associated with cell proliferation and survival.
  • Membrane Interaction: The compound may interact with lipid bilayer membranes, affecting their integrity and function .

Comparative Analysis

Compound NameBiological ActivityNotable Findings
This compoundAntimicrobial, AnticancerPotential inhibitor of EGFR and VEGFR2
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAntitumorInhibits colon cancer cell lines with GI50 ~ 1.0–1.6 × 10^-8 M
Pyrrolyl Benzamide DerivativesAntibacterialMIC values between 3.12 to 12.5 μg/mL against Staphylococcus aureus

Case Studies

Case Study 1: Anticancer Activity
In a study where various pyrrole derivatives were synthesized, one compound demonstrated significant inhibition of colon cancer cell lines (HCT-116) with a GI50 value indicating strong antiproliferative activity. This suggests that modifications in the side groups of pyrroles can significantly influence their biological efficacy .

Case Study 2: Antimicrobial Testing
A series of related compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, highlighting their potential as new antibacterial agents .

Q & A

Basic: What are the established synthetic routes for methyl 4-amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrrole derivatives often involves multi-step protocols, such as cyclocondensation of amines with ketones or esters, followed by functionalization. For example, a similar compound, (4aR)-1-[(3-chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester, was synthesized via sequential alkylation, cyclization, and deprotection steps . To optimize conditions:

  • Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Employ high-throughput screening to test solvents (e.g., DMF, THF), catalysts (e.g., Pd/C), and temperatures (80–120°C) for yield improvement.
  • Monitor intermediates via HPLC or LC-MS to identify bottlenecks in multi-step syntheses .

Basic: How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer:

  • Single-crystal X-ray diffraction is definitive for confirming molecular geometry. For example, a related pyrrole derivative (C14H13N3O3) was characterized with monoclinic P21/c symmetry, revealing bond lengths and angles critical for stability .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR to verify substituent positions (e.g., methyl and amino groups).
    • FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups .
  • HPLC purity analysis (>95% purity) with C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking studies : Screen derivatives against target proteins (e.g., enzymes in pyrrole-based inhibitors) using software like AutoDock Vina. For example, pyrrole-3-carbonitrile derivatives were studied for biological activity via docking into kinase active sites .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to predict crystal packing and solubility .
  • QSAR models : Correlate electronic properties (e.g., HOMO-LUMO gaps from DFT) with bioactivity to prioritize synthetic targets .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Dynamic NMR experiments : Resolve discrepancies in rotameric equilibria or tautomerism by analyzing temperature-dependent shifts .
  • Complementary diffraction techniques : Use powder XRD alongside single-crystal data to detect polymorphic variations or disorder, as seen in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
  • Theoretical calculations : Compare computed (DFT) and experimental bond lengths/angles to identify systematic errors in data interpretation .

Advanced: How can reactor design improve scalability for multi-step syntheses of this compound?

Methodological Answer:

  • Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions .
  • Membrane separation technologies : Integrate in-line purification (e.g., nanofiltration) to remove byproducts during continuous flow synthesis .
  • Process simulation tools : Use Aspen Plus or COMSOL to model kinetics and optimize residence times for each step (e.g., esterification vs. amination) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (e.g., >150°C for similar esters) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis analysis shows absorbance <400 nm .
  • Hydrolytic degradation : Test stability in aqueous buffers (pH 4–9) via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How can mechanistic studies elucidate the role of the amino group in reactivity?

Methodological Answer:

  • Isotopic labeling : Introduce ¹⁵N at the amino position to track participation in nucleophilic attacks via NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of ¹⁴NH₂ vs. ¹⁵NH₂ derivatives to identify rate-determining steps .
  • In situ IR spectroscopy : Monitor NH stretching frequencies during reactions to detect intermediate formation .

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